molecular formula C19H16ClNO3 B5338517 8-quinolinyl 3-(2-methoxyphenyl)acrylate hydrochloride CAS No. 1049733-77-8

8-quinolinyl 3-(2-methoxyphenyl)acrylate hydrochloride

Cat. No.: B5338517
CAS No.: 1049733-77-8
M. Wt: 341.8 g/mol
InChI Key: YOXIUSDSUILNHE-CALJPSDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolinyl 3-(2-methoxyphenyl)acrylate hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the structural features of quinoline and acrylate, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-quinolinyl 3-(2-methoxyphenyl)acrylate hydrochloride typically involves the esterification of 8-quinolinol with 3-(2-methoxyphenyl)acrylic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinyl 3-(2-methoxyphenyl)acrylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinyl ketones or quinolinyl carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate group to an alkane or alcohol.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinolinyl ketones, quinolinyl carboxylic acids.

    Reduction: Alkane derivatives, alcohol derivatives.

    Substitution: Various quinoline derivatives with different functional groups.

Scientific Research Applications

8-Quinolinyl 3-(2-methoxyphenyl)acrylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-quinolinyl 3-(2-methoxyphenyl)acrylate hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 8-Quinolinyl 3-(2-methoxyphenyl)acrylate
  • 8-Quinolinyl 3-(2-hydroxyphenyl)acrylate
  • 8-Quinolinyl 3-(2-chlorophenyl)acrylate

Uniqueness

8-Quinolinyl 3-(2-methoxyphenyl)acrylate hydrochloride is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

quinolin-8-yl (E)-3-(2-methoxyphenyl)prop-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3.ClH/c1-22-16-9-3-2-6-14(16)11-12-18(21)23-17-10-4-7-15-8-5-13-20-19(15)17;/h2-13H,1H3;1H/b12-11+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXIUSDSUILNHE-CALJPSDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)OC2=CC=CC3=C2N=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)OC2=CC=CC3=C2N=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049733-77-8
Record name 2-Propenoic acid, 3-(2-methoxyphenyl)-, 8-quinolinyl ester, hydrochloride (1:1), (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049733-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.